molecular formula C4H4N2 B050134 Pyrazine CAS No. 290-37-9

Pyrazine

Cat. No.: B050134
CAS No.: 290-37-9
M. Wt: 80.09 g/mol
InChI Key: KYQCOXFCLRTKLS-UHFFFAOYSA-N
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Description

Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂. It is a symmetrical molecule with a six-membered ring structure containing two nitrogen atoms at opposite positions. This compound is known for its distinct odor and is found in various natural and synthetic products. It plays a significant role in the flavor and fragrance industry, as well as in pharmaceuticals and agriculture .

Mechanism of Action

Target of Action

Pyrazine, specifically Pyrazinamide, is a highly specific agent and is active only against Mycobacterium tuberculosis . It is used therapeutically as an antitubercular agent .

Mode of Action

Pyrazinamide diffuses into active M. tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate . This interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication .

Biochemical Pathways

Pyrazines are important class of pharmacophores because of their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . In recent past numerous advancements have been taken place to explore their synthetic pathways and biological activities .

Pharmacokinetics

The plasma pharmacokinetics of Pyrazinamide was evaluated following a single course of therapy in patients . Drug levels were monitored using a specific capillary gas chromatographic assay with a 1-ng/ml lower limit of quantitation . In patients treated with doses greater than 50 mg/m^2, the concentration of Pyrazinamide in plasma declined in a distinctly triexponential manner and remained above 1.5 ng/ml for at least 8 h .

Result of Action

Pyrazinamide kills or stops the growth of certain bacteria that cause tuberculosis (TB) . It is a highly specific agent and is active only against Mycobacterium tuberculosis . In vitro and in vivo, the drug is active only at a slightly acid pH . Pyrazinamide gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication .

Action Environment

The host environment plays an indispensable role in the sterilizing action of Pyrazinamide in vivo . The environment influences the antitubercular action of Pyrazinamide .

Biochemical Analysis

Biochemical Properties

Pyrazines are important class of pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .

Cellular Effects

Pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory . In recent years, numerous advancements have taken place to explore their synthetic pathway and biological activities .

Molecular Mechanism

This compound is a six-membered heterocyclic ring containing nitrogen, and many of its derivatives are biologically active compounds . The structure, biological activity, and mechanism of natural product derivatives containing this compound fragments reported from 2000 to September 2023 were reviewed . Many of these derivatives exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds .

Temporal Effects in Laboratory Settings

The number and the positions of the this compound rings greatly influence the molecular packing in crystals and hence the intermolecular electronic coupling .

Transport and Distribution

The number and the positions of the this compound rings greatly influence the molecular packing in crystals and hence the intermolecular electronic coupling . This suggests that the structure of this compound could influence its distribution within cells and tissues.

Subcellular Localization

A fluoro-pyrazine-bridged donor–acceptor-donor fluorescent probe (T-FP-T) showed clear and bright spots in the cytoplasm, but not with Mitotracker red, Lysotracker red and Peroxisome Labeling dye . This suggests that this compound and its derivatives may localize to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrazine can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced through the reaction of ammonia with 1,2-dicarbonyl compounds or via the oxidation of piperazine . These methods are scalable and efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Pyrazine is part of a family of heterocyclic compounds that include:

Uniqueness of this compound

This compound’s symmetrical structure and the positioning of nitrogen atoms confer unique chemical properties, making it less basic than pyridine, pyridazine, and pyrimidine . This distinct structure allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQCOXFCLRTKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4N2
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DSSTOX Substance ID

DTXSID8049410
Record name Pyrazine
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Molecular Weight

80.09 g/mol
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Physical Description

Solid with a strong odor like pyridine; [Merck Index] White crystalline solid with a strong odor; [Alfa Aesar MSDS], Solid, deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odour
Record name Pyrazine
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Record name Pyrazine
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

115.00 to 116.00 °C. @ 760.00 mm Hg
Record name Pyrazine
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Solubility

freely soluble in water, organic solvents, very soluble (in ethanol)
Record name Pyrazine
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CAS No.

290-37-9
Record name Pyrazine
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Record name PYRAZINE
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Record name Pyrazine
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Melting Point

54 - 56 °C
Record name Pyrazine
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URL http://www.hmdb.ca/metabolites/HMDB0034176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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